molecular formula C13H12ClNO2 B2382110 N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide CAS No. 54110-48-4

N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide

Cat. No.: B2382110
CAS No.: 54110-48-4
M. Wt: 249.69
InChI Key: OKCSNGKMZWTDTD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group and a 3-chlorophenyl group

Properties

IUPAC Name

N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-8-7-17-9(2)12(8)13(16)15-11-5-3-4-10(14)6-11/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCSNGKMZWTDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)NC2=CC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide typically involves the reaction of 3-chlorophenylamine with 2,4-dimethylfuran-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Post-reaction, the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenethyl)-4-nitrobenzamide: Similar in structure but with different substituents on the phenyl ring.

    2-chloro-N-(3-chlorophenyl)nicotinamide: Contains a nicotinamide moiety instead of a furan ring.

    3-chloro-2,2-dimethyl-N-(4-trifluoromethylphenyl)propanamide: Similar core structure with different substituents.

Uniqueness

N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide is unique due to the presence of both a furan ring and a 3-chlorophenyl group, which confer specific chemical and biological properties

Biological Activity

N-(3-chlorophenyl)-2,4-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClNO2, with a molecular weight of approximately 249.69 g/mol. The compound features a furan ring and a chlorophenyl group, which contribute to its chemical reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that the compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Notably, it is believed to influence pathways related to cell proliferation and apoptosis.

1. Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. It has shown efficacy against various bacterial strains and fungi. The compound's structural characteristics suggest possible interactions with microbial enzymes or cell membranes, which may inhibit microbial growth .

2. Anticancer Properties

The compound has been studied for its anticancer potential. In vitro studies have indicated that it can induce cytotoxic effects in cancer cell lines. For example, it has been observed to inhibit cell proliferation and induce apoptosis in melanoma cells . The specific mechanisms through which this compound exerts its anticancer effects are still under investigation but may involve modulation of signaling pathways related to cell survival and death.

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of this compound on human melanoma cells. The results demonstrated a significant reduction in cell viability compared to control groups, indicating its potential as a therapeutic agent for melanoma treatment .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against multidrug-resistant bacteria. Molecular docking studies revealed that it binds effectively to key proteins involved in bacterial growth and survival, suggesting a mechanism for its antimicrobial action .

Research Findings Summary

Study Focus Findings
Study 1Anticancer ActivityInduced apoptosis in melanoma cells; reduced cell viability significantly.
Study 2Antimicrobial PropertiesEffective against multidrug-resistant bacteria; demonstrated good binding affinity to microbial proteins.

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